molecular formula C14H18N2 B8494616 2-(1-Benzylpiperidin-2-YL)acetonitrile

2-(1-Benzylpiperidin-2-YL)acetonitrile

Cat. No.: B8494616
M. Wt: 214.31 g/mol
InChI Key: KPASZXJUWNSDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzylpiperidin-2-YL)acetonitrile is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyanomethyl group attached to the carbon atom in the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-2-YL)acetonitrile typically involves the reaction of piperidine with benzyl chloride and cyanomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-2-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.

    Substitution: The benzyl and cyanomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(1-Benzylpiperidin-2-YL)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-2-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.

    2-Cyanomethylpiperidine: Lacks the benzyl group, which may affect its binding affinity to certain targets.

    N-Benzyl-2-methylpiperidine: Similar structure but with a methyl group instead of a cyanomethyl group.

Uniqueness

2-(1-Benzylpiperidin-2-YL)acetonitrile is unique due to the presence of both benzyl and cyanomethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-(1-benzylpiperidin-2-yl)acetonitrile

InChI

InChI=1S/C14H18N2/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-9,11-12H2

InChI Key

KPASZXJUWNSDJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC#N)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(RS)-1-Benzyl-2-bromomethylpiperidine, D31 (4.2 g) was dissolved in dry dimethylsulphoxide (15 ml) and treated with sodium cyanide (5.0 g). The solution was then stirred at 85° C. under argon for 18 h. The reaction solution was then poured into water (300 ml) and extracted with dichloromethane (2×200 ml). The organic solution was dried (MgSO4) and the solvent removed in vacuo. Chromatography (silica gel, diethyl ether/petroleum ether mixtures) afforded the title compound (3.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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